Cas no 2138153-80-5 (methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate)

Methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate is a synthetic intermediate featuring a cyclobutylmethyl scaffold with an imidazole substituent and a methyl carbamoylacetate functional group. Its structural design combines a rigid cyclobutane ring with the versatile reactivity of imidazole, making it valuable for medicinal chemistry and pharmaceutical research. The compound’s ester moiety enhances solubility and facilitates further derivatization, while the imidazole group offers potential for coordination or hydrogen bonding interactions. This intermediate is particularly useful in the synthesis of bioactive molecules, including enzyme inhibitors or receptor modulators, due to its balanced hydrophilicity and steric properties. Its well-defined reactivity profile supports efficient downstream functionalization.
methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate structure
2138153-80-5 structure
商品名:methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate
CAS番号:2138153-80-5
MF:C12H17N3O3
メガワット:251.281682729721
CID:5610205
PubChem ID:165606945

methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate 化学的及び物理的性質

名前と識別子

    • EN300-840784
    • methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
    • 2138153-80-5
    • methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate
    • インチ: 1S/C12H17N3O3/c1-18-12(17)6-11(16)14-7-9-4-10(5-9)15-3-2-13-8-15/h2-3,8-10H,4-7H2,1H3,(H,14,16)
    • InChIKey: QLCLOFUPAFNRDF-UHFFFAOYSA-N
    • ほほえんだ: O=C(CC(=O)OC)NCC1CC(C1)N1C=NC=C1

計算された属性

  • せいみつぶんしりょう: 251.12699141g/mol
  • どういたいしつりょう: 251.12699141g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 18
  • 回転可能化学結合数: 6
  • 複雑さ: 316
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.1
  • トポロジー分子極性表面積: 73.2Ų

methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-840784-2.5g
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
2138153-80-5 95%
2.5g
$1931.0 2024-05-21
Enamine
EN300-840784-1g
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
2138153-80-5
1g
$986.0 2023-09-02
Enamine
EN300-840784-0.1g
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
2138153-80-5 95%
0.1g
$867.0 2024-05-21
Enamine
EN300-840784-5.0g
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
2138153-80-5 95%
5.0g
$2858.0 2024-05-21
Enamine
EN300-840784-10g
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
2138153-80-5
10g
$4236.0 2023-09-02
Enamine
EN300-840784-0.25g
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
2138153-80-5 95%
0.25g
$906.0 2024-05-21
Enamine
EN300-840784-0.5g
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
2138153-80-5 95%
0.5g
$946.0 2024-05-21
Enamine
EN300-840784-10.0g
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
2138153-80-5 95%
10.0g
$4236.0 2024-05-21
Enamine
EN300-840784-0.05g
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
2138153-80-5 95%
0.05g
$827.0 2024-05-21
Enamine
EN300-840784-1.0g
methyl 2-({[3-(1H-imidazol-1-yl)cyclobutyl]methyl}carbamoyl)acetate
2138153-80-5 95%
1.0g
$986.0 2024-05-21

methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate 関連文献

methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetateに関する追加情報

Methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate: A Comprehensive Overview

Methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate, with the CAS number 2138153-80-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often abbreviated as MeCBAC, is characterized by its unique structure, which combines a methyl ester group with a cyclobutane ring substituted by an imidazole moiety. The molecule's structure makes it a versatile building block for various applications in drug design and material science.

The synthesis of methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate involves a multi-step process that typically begins with the preparation of the cyclobutane ring. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this ring system, which is crucial for maintaining the compound's stability and bioavailability. The incorporation of the imidazole group is achieved through a nucleophilic substitution reaction, followed by esterification to yield the final product.

One of the most notable applications of this compound is in the field of drug discovery. The imidazole moiety is known for its ability to act as a hydrogen bond donor and acceptor, making it an attractive component in medicinal chemistry. Recent studies have demonstrated that methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate can serve as a potent inhibitor of certain enzymes, such as histone deacetylases (HDACs), which are implicated in various pathological conditions, including cancer and neurodegenerative diseases.

In addition to its pharmacological applications, this compound has also found utility in materials science. The cyclobutane ring imparts mechanical strength to polymers, while the imidazole group enhances thermal stability. Researchers have explored its use as a monomer in polymer synthesis, leading to materials with improved mechanical properties suitable for high-performance applications.

The structural versatility of methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate has also made it a valuable tool in chemical biology. Its ability to form stable complexes with metal ions has been exploited in the development of sensors and catalysts. For instance, recent studies have highlighted its potential as a chelating agent in metalloenzyme mimics, offering new avenues for catalytic asymmetric synthesis.

From an environmental standpoint, the compound's biodegradability has been assessed under various conditions. Initial findings suggest that it undergoes rapid degradation under aerobic conditions, making it less likely to persist in the environment. However, further studies are required to fully understand its environmental impact and ensure sustainable use.

In conclusion, methyl 2-({3-(1H-imidazol-1-yl)cyclobutylmethyl}carbamoyl)acetate (CAS No. 2138153-80-5) stands out as a multifaceted compound with promising applications across diverse fields. Its unique structure, combined with recent advancements in synthetic methodologies and application development, positions it as a key player in future research and industrial applications.

おすすめ記事

推奨される供給者
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Handan Zechi Trading Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nanjing Jubai Biopharm